molecular formula C20H21N5O5 B2847026 3-(1-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione CAS No. 2034532-26-6

3-(1-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2847026
CAS No.: 2034532-26-6
M. Wt: 411.418
InChI Key: MHPCXZJBCIOMPI-UHFFFAOYSA-N
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Description

3-(1-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that features a quinazoline core linked to a piperidine ring, which is further connected to a pyrimidine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline core, followed by the introduction of the piperidine ring, and finally, the attachment of the pyrimidine derivative. Each step requires specific reagents and conditions, such as:

    Quinazoline Core Synthesis: This step may involve the cyclization of anthranilic acid derivatives with formamide under high-temperature conditions.

    Piperidine Ring Introduction: The piperidine ring can be introduced via nucleophilic substitution reactions using appropriate halogenated intermediates.

    Pyrimidine Derivative Attachment: The final step involves the coupling of the pyrimidine derivative through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(1-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the quinazoline or piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenated intermediates and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce fully saturated derivatives.

Scientific Research Applications

3-(1-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anticancer or antiviral activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(1-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it could inhibit a key enzyme in a metabolic pathway, thereby disrupting the normal function of cells.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as anticancer agents.

    Piperidine Derivatives: Compounds such as piperidine-based alkaloids with various pharmacological activities.

    Pyrimidine Derivatives: Compounds like 5-fluorouracil, used in cancer treatment.

Uniqueness

3-(1-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is unique due to its multi-functional structure, which allows it to interact with multiple biological targets and exhibit diverse pharmacological activities. This makes it a valuable compound for drug discovery and development.

Properties

IUPAC Name

3-[1-[3-(2,4-dioxopyrimidin-1-yl)propanoyl]piperidin-4-yl]-1H-quinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O5/c26-16-7-11-24(19(29)22-16)12-8-17(27)23-9-5-13(6-10-23)25-18(28)14-3-1-2-4-15(14)21-20(25)30/h1-4,7,11,13H,5-6,8-10,12H2,(H,21,30)(H,22,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHPCXZJBCIOMPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)C3=CC=CC=C3NC2=O)C(=O)CCN4C=CC(=O)NC4=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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